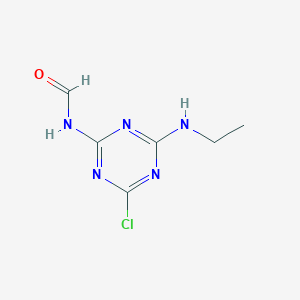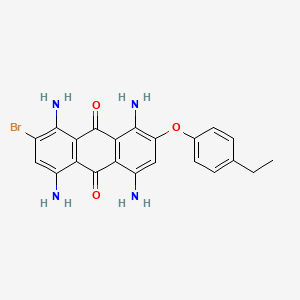
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is an organometallic complex consisting of a palladium(II) cation and an octaethylporphyrin ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a palladium(II) salt. The reaction typically involves dissolving the porphyrin in an organic solvent such as chloroform or dichloromethane, followed by the addition of a palladium(II) salt like palladium(II) acetate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or hydrazine.
Substitution: The palladium center can undergo substitution reactions with various nucleophiles, leading to the formation of new organometallic complexes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrazine; reactions are usually performed in aqueous or alcoholic solutions.
Substitution: Various nucleophiles such as phosphines, amines, or halides; reactions are conducted in organic solvents under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium-containing complexes .
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating reactions such as carbon-carbon coupling, hydrogenation, and oxidation
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and monitoring cellular processes
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites, due to its catalytic properties
Mécanisme D'action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) involves its ability to coordinate with various substrates through the palladium center. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is unique due to its specific electronic and steric properties conferred by the octaethylporphyrin ligand. These properties enhance its catalytic activity and stability, making it particularly effective in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C36H44N4Pd |
|---|---|
Poids moléculaire |
639.2 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clé InChI |
FVPOYVGWFFRIHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
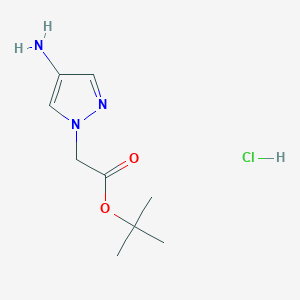
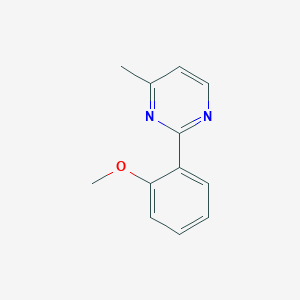
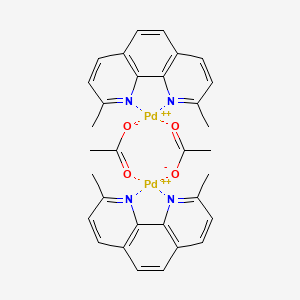

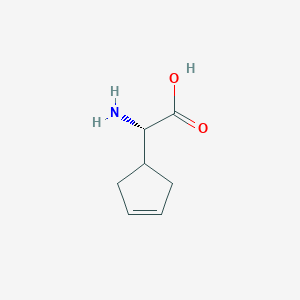
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)

